molecular formula C8H11N3O B13634938 3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile

3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile

Cat. No.: B13634938
M. Wt: 165.19 g/mol
InChI Key: FRAAWQNTZHXPNO-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile typically involves the reaction of 1-ethyl-1H-imidazole with appropriate nitrile and hydroxyl-containing reagents. One common method involves the use of 1-ethyl-1H-imidazole-5-carbaldehyde, which undergoes a nucleophilic addition reaction with cyanide ions followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile involves its interaction with molecular targets through the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxyl and nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-(3-ethylimidazol-4-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C8H11N3O/c1-2-11-6-10-5-7(11)8(12)3-4-9/h5-6,8,12H,2-3H2,1H3

InChI Key

FRAAWQNTZHXPNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C(CC#N)O

Origin of Product

United States

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